Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane
Overview
Description
Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane: is a specialized organosilicon compound characterized by the presence of both chlorosilane and fluorinated alkyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C5H4Cl3F7Si , and it has a molecular weight of approximately 331.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane typically involves the reaction of 1H,1H,2H,2H-heptafluoropentyl-1-ene with trichlorosilane . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C5H4F7 + SiHCl3 → C5H4Cl3F7Si
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products Formed:
Substitution Reactions: Depending on the substituent, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Chemistry: Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane is used as a precursor in the synthesis of various fluorinated organosilicon compounds. It is also employed in surface modification techniques to impart hydrophobic and oleophobic properties to materials .
Biology and Medicine: In biological and medical research, this compound is utilized for creating biocompatible surfaces and coatings. Its unique properties make it suitable for applications in drug delivery systems and medical devices .
Industry: Industrially, this compound is used in the production of specialty polymers and coatings. It is also employed in the fabrication of microelectronic devices due to its ability to form self-assembled monolayers on various substrates .
Mechanism of Action
The mechanism of action of Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane primarily involves its ability to form strong covalent bonds with various substrates. The chlorosilane group reacts with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This results in the creation of a stable, hydrophobic, and oleophobic layer. The fluorinated alkyl group further enhances these properties by reducing surface energy .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon.
Perfluorooctyltrichlorosilane (PFOTCS): Known for its superhydrophobic properties.
Perfluorodecyltrichlorosilane (FDTS): Used in surface modification for creating low-energy surfaces.
Uniqueness: Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane is unique due to its combination of chlorosilane and fluorinated alkyl groups, which impart both reactivity and low surface energy. This makes it particularly valuable in applications requiring durable, hydrophobic, and oleophobic coatings .
Properties
IUPAC Name |
trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3F7Si/c6-16(7,8)2-1-3(9,10)4(11,12)5(13,14)15/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDRJIVNDILHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3F7Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621407 | |
Record name | Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866-24-0 | |
Record name | Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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